5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNKHULZBTVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole features a bromomethyl group and a fluorinated phenyl ring, which are critical for its biological interactions. The presence of halogens often enhances the pharmacological profile of compounds by improving their binding affinity to biological targets.
Anticancer Properties
Research indicates that oxazole derivatives, including 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole, exhibit notable anticancer activity. A study demonstrated that related oxazole compounds could inhibit cell proliferation in various cancer cell lines, suggesting that structural modifications significantly affect their potency. For instance, the introduction of electron-withdrawing groups like fluorine can enhance cytotoxicity against cancer cells .
Table 1: Cytotoxicity of Oxazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole | TBD | TBD |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 1.54 | 22Rv1 (Prostate Cancer) |
| 5-(2′-naphthyl)oxazole derivative | 0.5–73.2 | Various |
The mechanism by which oxazoles exert their biological effects often involves interaction with specific cellular targets. For example, they may interfere with microtubule formation, a common pathway for anticancer agents . Additionally, some studies suggest that these compounds can induce apoptosis in cancer cells through various biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of oxazoles is crucial for designing more effective derivatives. The presence of halogen substituents like bromine and fluorine has been shown to enhance biological activity. For instance, the introduction of a bromomethyl group significantly affects the compound's interaction with targets involved in cell proliferation and survival .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Bromomethyl | Increased cytotoxicity |
| Fluorine | Enhanced binding affinity |
| Methyl | Variable effects depending on position |
Case Studies
- Study on Antiproliferative Activity : A series of oxazole derivatives were tested for their ability to inhibit the growth of various cancer cell lines. The study found that compounds with halogen substitutions exhibited significantly lower IC50 values compared to their non-halogenated counterparts, indicating a strong correlation between halogen presence and increased activity .
- In Vivo Studies : In animal models, derivatives similar to 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole demonstrated promising pharmacokinetic profiles, showing good absorption and distribution characteristics after oral administration .
Scientific Research Applications
Medicinal Chemistry
The compound serves as an essential intermediate in the synthesis of pharmaceutical agents targeting various diseases. Notably, it has been explored for its potential in treating:
- Neurological Disorders : The compound's ability to modulate biological pathways makes it a candidate for developing drugs aimed at conditions like Alzheimer's and Parkinson's disease .
- Inflammatory Diseases : Its role as a fatty acid amide hydrolase (FAAH) inhibitor suggests applications in treating osteoarthritis, rheumatoid arthritis, and other inflammatory conditions .
Case Study: Inhibition of Tyrosinase
Research has demonstrated that derivatives of oxazole compounds can act as inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, studies have shown that certain oxazole derivatives exhibit significant inhibitory activity against tyrosinase, suggesting potential for cosmetic applications in skin whitening and therapeutic uses in conditions like vitiligo .
Organic Synthesis
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is utilized as a building block for synthesizing more complex heterocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it versatile in organic synthesis:
- Coupling Reactions : The compound can participate in various coupling reactions to create more intricate molecular architectures.
- Synthesis of Bioactive Compounds : It has been used to synthesize compounds with antimicrobial and anticancer properties, enhancing its relevance in drug discovery.
Biological Studies
The interactions of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole with biological macromolecules have been extensively studied:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial in drug design. Its electrophilic bromomethyl group can form covalent bonds with nucleophilic sites in proteins, modulating their functions.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various pathogens, including bacteria and fungi. This suggests its potential use as an antimicrobial agent.
Material Science
Beyond biological applications, 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole may also find applications in material science due to its heterocyclic structure:
- Organic Electronics : Research into oxazoles includes their use in organic electronic materials, where their unique properties could lead to advancements in electronic devices.
- Functional Materials : The compound's chemical stability and reactivity open avenues for developing functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
The following table compares 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole with analogous oxazole derivatives, focusing on structural features, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects on Reactivity: Bromomethyl groups (e.g., in 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole) enable facile nucleophilic substitutions, making them valuable intermediates in drug discovery. In contrast, bromoaryl derivatives (e.g., 5-(4-Bromo-2,3-dimethylphenyl)oxazole) are more stable and suited for cross-coupling reactions . Fluorine at the phenyl ring (3-F-C₆H₄) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
Biological Activity: Oxazoles with brominated alkyl/aryl groups exhibit antimicrobial and anticancer properties. For example, Katariya et al. (2021) reported that brominated oxazole-pyrazoline hybrids show strong binding affinity to microbial enzymes (e.g., DNA gyrase) . The oxazolidinone derivative (C₁₀H₉BrFNO₂) demonstrates enhanced antibacterial activity due to its hydrogen-bonding capacity with bacterial ribosomes .
Physicochemical Properties: Polar Surface Area (PSA): Bromomethyl-substituted oxazoles (PSA ~40–50 Ų) exhibit better oral bioavailability than bulkier derivatives (e.g., phenothiazine-oxadiazole hybrids, PSA >100 Ų), aligning with Veber’s rule (PSA ≤140 Ų for optimal bioavailability) . Lipophilicity (logP): The 3-fluorophenyl group increases logP (~2.5) compared to non-fluorinated analogs (logP ~2.0), enhancing blood-brain barrier penetration .
Synthetic Accessibility :
Preparation Methods
Microwave-Assisted [3 + 2] Cycloaddition for Oxazole Ring Formation
An alternative and efficient synthetic approach to substituted oxazoles involves a two-component [3 + 2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation. This method allows rapid synthesis of 5-substituted oxazoles, including those bearing fluorophenyl groups.
-
- 3-Fluorobenzaldehyde (or other substituted aryl aldehydes)
- TosMIC as the isocyanide source
- Potassium phosphate tribasic (K3PO4) as a strong base
-
- Solvent: Isopropanol (IPA) or ethanol (EtOH) preferred for high yields and green chemistry considerations
- Microwave irradiation at 60–65 °C
- Reaction time: 8 minutes under microwave conditions (350 W power)
- Base equivalence: 2 equivalents of K3PO4 for selective formation of 5-substituted oxazoles
-
- High isolated yields reported (92–96%) for various substituted oxazoles, indicating efficiency and scalability
-
- The base abstracts a proton from TosMIC, generating an intermediate that undergoes cycloaddition with the aldehyde, followed by elimination of the tosyl group to form the oxazole ring
| Parameter | Details |
|---|---|
| Solvent | Isopropanol (IPA), Ethanol (EtOH) |
| Base | Potassium phosphate tribasic (K3PO4) |
| Microwave Power | 350 W |
| Temperature | 60–65 °C |
| Reaction Time | 8 minutes |
| Yield | 92–96% |
This method offers a rapid, high-yielding, and environmentally friendly route to 5-(substituted)-2-aryl oxazoles, adaptable for 3-fluorophenyl substitution.
Summary Table of Preparation Methods
| Method No. | Synthetic Route | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reaction of substituted phenyl isocyanate with epibromohydrin | 3-Fluorophenyl isocyanate, epibromohydrin, LiBr, DMF | 90–100 °C, 3 h, DMF solvent | 70–80 | Additional oxidation step possible; recrystallization purification |
| 2 | Microwave-assisted [3 + 2] cycloaddition | 3-Fluorobenzaldehyde, TosMIC, K3PO4, IPA | 60–65 °C, 8 min, microwave (350 W) | 92–96 | Rapid, green, high-yielding; scalable |
| 3 | Zn(OTf)2-catalyzed tandem cycloisomerization | N-propargylamides, trifluoropyruvates, Zn(OTf)2 | Mild, moderate yields | 68–83 | Applicable for fluorinated oxazoles; catalytic method |
Detailed Research Findings and Notes
The first method is well-documented in patents detailing the preparation of halomethyl-substituted oxazolidinones and oxazoles, with precise control of reaction temperature and catalyst loading critical for high yields and purity.
The second method leverages microwave irradiation to drastically reduce reaction time while maintaining or improving yields. The use of strong bases such as K3PO4 in alcoholic solvents facilitates selective formation of 5-substituted oxazoles over oxazoline intermediates. This method is advantageous for its operational simplicity and environmental friendliness.
The third method introduces a catalytic approach using Lewis acids to form oxazoles with fluorinated substituents, highlighting the potential for further methodological development toward related compounds like 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole. The reaction proceeds under mild conditions with good functional group tolerance.
Q & A
Q. What are the common synthetic routes for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole?
A key method involves cycloisomerization of precursor amides (e.g., terpenoid derivatives) in the presence of ZnCl₂, followed by selective bromination to introduce the bromomethyl group. Post-functionalization, such as azide formation and CuAAC "click" reactions, can further diversify the scaffold . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm intermediate purity and final product structure.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the oxazole ring (δ ~6.5–8.5 ppm for aromatic protons) and bromomethyl group (δ ~4.3–4.7 ppm).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point Analysis : Compare observed values (e.g., 72–116°C for related brominated oxazoles) with literature data to confirm identity .
Q. What safety precautions are necessary when handling brominated oxazoles?
Q. How should discrepancies in reported physical properties (e.g., melting points) be addressed?
Validate purity via HPLC and elemental analysis. Cross-reference data with structurally similar compounds (e.g., 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, mp 61–63°C ). Contradictions may arise from polymorphic forms or impurities; recrystallization in ethanol/water mixtures can standardize results.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides bond-length precision (mean C–C = 0.005 Å) and confirms regiochemistry. For example, oxazole derivatives often exhibit planar aromatic systems with dihedral angles <5° between substituents. Disorder in crystal packing (e.g., bromomethyl orientation) requires refinement with anisotropic displacement parameters .
Q. What strategies optimize yield in multi-step syntheses involving brominated oxazoles?
Q. How can computational modeling predict electronic properties for material science applications?
DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and absorption spectra. For example, fluorophenyl-oxazole derivatives exhibit λabs ~330–360 nm, correlating with experimental UV-vis data .
Q. What role does this compound play in medicinal chemistry or drug discovery?
The bromomethyl group serves as a handle for bioconjugation (e.g., CuAAC with alkynes) to generate biheterocyclic probes. Terpenoid-oxazole hybrids have been explored as fluorescent tags (λem ~480–500 nm) or kinase inhibitors .
Q. How to design cross-coupling reactions using the bromomethyl moiety?
The C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor reaction progress via GC-MS to minimize dehalogenation side reactions .
Q. What advanced analytical methods validate stability under varying conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
